5-(2-Chlorophenyl)furan-2-carbonitrile
Overview
Description
5-(2-Chlorophenyl)furan-2-carbonitrile: is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a 2-chlorophenyl group and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)furan-2-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in 5-(2-Chlorophenyl)furan-2-carbonitrile can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: 5-(2-Chlorophenyl)furan-2-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also find applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)furan-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
5-(2-Chlorophenyl)furan-2-carbohydrazide: This compound features a carbohydrazide group instead of a nitrile group.
5-(2-Chlorophenyl)furan-2-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
Comparison:
- The nitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
5-(2-Chlorophenyl)furan-2-carbonitrile:
Properties
IUPAC Name |
5-(2-chlorophenyl)furan-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNPHQBMFULQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57667-21-7 | |
Record name | 3-(DIMETHYLAMINO)-1-(2-HYDROXYPHENYL)-1-PROPANONE PICRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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